molecular formula C11H17N3O B1491151 (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol CAS No. 2098124-48-0

(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol

Cat. No.: B1491151
CAS No.: 2098124-48-0
M. Wt: 207.27 g/mol
InChI Key: HNYMMANAGANPPE-UHFFFAOYSA-N
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Description

(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 5-aminopyridinyl moiety linked to a 4-methylpyrrolidin-3-yl)methanol scaffold. The aminopyridine group is a common pharmacophore found in ligands for various biological targets, while the pyrrolidine ring is a versatile saturated scaffold prized for its three-dimensional coverage and ability to influence a molecule's physicochemical properties . The presence of both amino and hydroxy functional groups provides handles for further chemical modification, making this compound a potential valuable building block or intermediate in the synthesis of more complex molecules for pharmaceutical research. Researchers are exploring these structural features for the design of novel bioactive compounds. As a nitrogen-containing heterocycle, the pyrrolidine ring is frequently employed to obtain compounds for the treatment of human diseases, and its stereogenicity allows for the exploration of stereoselective interactions with enantioselective proteins . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and chemical biology. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[1-(5-aminopyridin-2-yl)-4-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-5-14(6-9(8)7-15)11-3-2-10(12)4-13-11/h2-4,8-9,15H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYMMANAGANPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 5-Aminopyridin-2-yl derivatives are typically prepared via nucleophilic substitution or reduction of nitro-pyridine precursors.
  • The 4-methylpyrrolidin-3-yl)methanol portion is commonly synthesized via stereoselective ring closure reactions or functional group transformations on pyrrolidine intermediates.

Synthetic Route Highlights

  • A common approach involves nucleophilic substitution reactions on chlorinated pyridine derivatives to introduce the amino group at the 5-position, as described in related pyridine chemistry patents.
  • The pyrrolidine ring with a methyl substituent and a methanol side chain can be constructed via asymmetric synthesis or chiral pool synthesis , often involving reduction or functionalization of keto or aldehyde precursors.
  • Coupling of the aminopyridine moiety to the pyrrolidine ring is likely achieved through carbon–nitrogen bond formation under controlled conditions.

Solvent Selection and Stock Solution Preparation

Based on data from GlpBio, the compound’s solubility and preparation of stock solutions are critical for its handling and further applications:

Stock Solution Concentration 1 mg Sample (mL) 5 mg Sample (mL) 10 mg Sample (mL)
1 mM 4.8246 24.1231 48.2462
5 mM 0.9649 4.8246 9.6492
10 mM 0.4825 2.4123 4.8246
  • Solvents such as DMSO, PEG300, Tween 80, and water are used sequentially to prepare clear in vivo formulations.
  • The preparation involves dissolving the compound in DMSO first, then adding co-solvents while ensuring clarity at each step, aided by vortexing, ultrasound, or mild heating.

Detailed Synthetic Procedures from Related Literature

While direct synthetic routes for this compound are sparse, insights can be drawn from related aminopyridine and pyrrolidine syntheses:

Preparation of Aminopyridine Derivatives

  • A patent describes the preparation of 4-amino-5-methylpyridone derivatives via reacting chloro-methyl-amino-pyridine with potassium hydroxide in methanol at elevated temperatures (160–200 °C) in an autoclave.
  • This reaction highlights the use of protic solvents and elevated temperature to facilitate substitution reactions on pyridine rings, which could be adapted for the 5-aminopyridin-2-yl fragment.

Summary Table of Preparation Aspects

Preparation Aspect Description Source/Notes
Starting materials 5-Aminopyridin-2-yl precursors, methyl-substituted pyrrolidine intermediates Patent, literature
Key reaction types Nucleophilic substitution, condensation, reduction Patent, synthetic schemes
Solvent system DMSO, PEG300, Tween 80, water in sequential addition ensuring clear solutions GlpBio stock solution preparation
Reaction conditions Elevated temperature (160–200 °C) in autoclave for pyridine substitution; room temperature nucleophilic substitution for heterocycle formation Patent, literature
Yield and purity considerations Yields reported up to 94% in analogous reactions; importance of clarity and solvent compatibility Literature, GlpBio notes
Challenges Control of exothermic reactions, side reactions such as dechlorination, solvent compatibility Patent

Research Findings and Practical Notes

  • The preparation of the aminopyridine moiety requires careful control of reaction conditions to avoid side reactions, such as reduction of chlorine substituents to hydrogen.
  • The use of autoclaves at elevated temperatures enhances reaction rates but demands safety precautions due to exothermicity.
  • The formulation for biological applications necessitates precise solvent mixing protocols to maintain compound solubility and stability.
  • Multi-step synthetic routes require optimization of each step to maximize yield and purity, as demonstrated in related heterocyclic compound syntheses.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate several promising biological activities associated with (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties.
  • Neuroprotective Effects : The structural characteristics of the compound may contribute to neuroprotective properties, potentially making it useful in treating neurodegenerative diseases.
  • Enzyme Inhibition : There is potential for this compound to act as an inhibitor for specific enzymes involved in critical metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Case Studies and Research Findings

Research into (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol has been limited but promising. For instance, studies suggest that compounds with similar structural motifs have been effective in preclinical models for conditions such as Alzheimer's disease and bacterial infections. These findings underscore the need for further exploration into this compound's therapeutic potential.

In one study, derivatives of pyridine were synthesized and evaluated for their neuroprotective effects in vitro, demonstrating significant efficacy in reducing neuronal cell death under oxidative stress conditions . Another research effort highlighted the antimicrobial properties of related compounds against resistant bacterial strains, suggesting that (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol could be a valuable addition to antibiotic development efforts .

Mechanism of Action

The mechanism of action of (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling

Biological Activity

The compound (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol (CAS Number: 2098124-48-0) is a heterocyclic organic molecule that combines a pyridine and a pyrrolidine ring. Its molecular formula is C12H16N2O, with a molecular weight of approximately 204.27 g/mol. The structural features of this compound, particularly the presence of an amine group and a hydroxymethyl substituent, suggest potential biological activities that warrant further investigation.

Biological Activities

Preliminary studies indicate that (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol may exhibit several biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Neuroprotective Effects : The structural motifs may contribute to neuroprotective properties, making it a candidate for research in neurodegenerative diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways.

The mechanism of action for this compound likely involves interactions with biological macromolecules, such as enzymes and receptors. It may modulate enzyme activity or receptor signaling pathways, influencing various physiological processes.

Antimicrobial Activity

A study exploring the antimicrobial properties of related compounds found that derivatives of pyridine and pyrrolidine effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol could possess similar properties, warranting further testing in vitro and in vivo.

Neuroprotective Potential

Research into compounds with similar structural features has indicated potential neuroprotective effects. For instance, certain pyridine derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegeneration. This raises the possibility that (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol might also exhibit protective effects on neuronal health.

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibition capabilities of related compounds. For example, pyrrolidine derivatives have been observed to inhibit acetylcholinesterase activity, which is crucial in neurodegenerative conditions like Alzheimer's disease. This suggests that (1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol may also interact with similar targets.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
5-AminopyridinePyridine ring with amino groupAntimicrobial
4-MethylpyrrolidinePyrrolidine ringNeuroprotective
2-MethylpyridineMethyl-substituted pyridineAnti-inflammatory

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Research Application Reference
(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol C₁₁H₁₇N₃O Aminopyridine, pyrrolidine, hydroxymethyl Undisclosed (likely CNS or kinase targets)
L 745,870 (Dopamine D4 antagonist) C₂₃H₂₆ClN₃O Piperazine, pyrrolo[2,3b]pyridine Dopamine receptor studies
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Not provided Chloropyridine, amino, substituted phenyl Synthetic intermediates for drug discovery

Key Observations :

  • Pyrrolidine vs. Piperazine Rings : The target compound’s pyrrolidine ring (5-membered) contrasts with L 745,870’s piperazine (6-membered), which may influence receptor-binding kinetics .

Pharmacological and Physicochemical Properties

Table 3: Solubility and Stability Profiles

Compound Solubility Profile Storage Stability Reference
(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol Solvent-dependent; requires heating/sonication 6 months at -80°C
L 745,870 Not provided Likely room temperature (in vivo use)
Spiro indole derivative 2-Propanol compatible Not specified

Functional Implications :

  • The target compound’s stringent storage requirements (-80°C) contrast with L 745,870’s presumed stability at ambient conditions, reflecting differences in hydrolytic or oxidative susceptibility .

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase to separate enantiomers. Retention times can be compared to synthetic standards .
  • NMR Spectroscopy : Use 1H^{1}\text{H}-1H^{1}\text{H} NOESY to identify spatial proximity between the 4-methyl group and the hydroxymethyl substituent, confirming relative configuration .

How can computational modeling resolve conflicting data on the compound’s binding affinity for kinase targets?

Advanced Research Focus
Discrepancies in IC50_{50} values (e.g., between enzymatic and cell-based assays) may arise from off-target interactions or assay-specific conditions. Mitigation strategies include:

  • Molecular docking : Simulate interactions with ATP-binding pockets using software like AutoDock Vina. Prioritize targets with complementary electrostatic surfaces to the aminopyridine moiety .
  • Free-energy perturbation (FEP) calculations : Quantify binding energy differences between enantiomers or conformers .
  • Orthogonal validation : Cross-verify results with surface plasmon resonance (SPR) to measure kinetic parameters (kon_\text{on}, koff_\text{off}) .

What strategies optimize the compound’s stability under physiological pH conditions for in vivo studies?

Advanced Research Focus
The hydroxymethyl group is susceptible to oxidation at pH > 7.4. Stabilization approaches include:

  • Prodrug design : Replace the -CH2_2OH group with ester prodrugs (e.g., acetyl or pivaloyl esters) hydrolyzed in vivo .
  • Lyophilization : Store the compound as a lyophilized powder in amber vials under nitrogen to prevent degradation .
  • Buffer optimization : Use citrate buffers (pH 4.0–6.0) for in vitro assays to minimize decomposition .

How can researchers differentiate the compound’s activity from structurally similar analogs in enzyme inhibition assays?

Q. Advanced Research Focus

  • Structure-activity relationship (SAR) studies : Systematically modify the 4-methyl group or aminopyridine substituents and compare IC50_{50} values.
  • Competitive binding assays : Use fluorescent probes (e.g., TAMRA-labeled ATP analogs) to measure displacement kinetics .
  • Metabolite profiling : Analyze hepatic microsomal incubations via LC-MS to identify unique metabolites influencing activity .

What are the best practices for validating the compound’s electronic properties to predict reactivity?

Q. Basic Research Focus

  • Dipole moment estimation : Use solvatochromic shifts in UV-Vis spectra across solvents (e.g., toluene vs. water) to calculate ground- and excited-state dipole moments .
  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .

How should researchers address low yields in large-scale synthesis of this compound?

Q. Basic Research Focus

  • Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency.
  • Process intensification : Use flow chemistry to enhance heat/mass transfer during exothermic steps .
  • Byproduct analysis : Identify impurities via LC-MS and adjust reaction stoichiometry to suppress their formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 2
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(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol

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